Cas no 87539-19-3 (N-Methylspiperone)

N-Methylspiperone is a selective dopamine D2 receptor antagonist, commonly used in neuropharmacological research and radioligand binding studies. Its high affinity for D2 receptors makes it a valuable tool for investigating dopaminergic pathways and receptor dynamics. The compound is particularly useful in positron emission tomography (PET) imaging due to its ability to bind with high specificity, enabling detailed visualization of D2 receptor distribution in the brain. N-Methylspiperone's stability and well-characterized binding properties ensure reliable experimental results, supporting studies on neurological disorders such as schizophrenia and Parkinson's disease. Its consistent performance underscores its utility in both in vitro and in vivo applications.
N-Methylspiperone structure
N-Methylspiperone structure
Product Name:N-Methylspiperone
CAS No:87539-19-3
MF:C24H28FN3O2
MW:409.496429443359
CID:992634
PubChem ID:24899471
Update Time:2025-11-06

N-Methylspiperone Chemical and Physical Properties

Names and Identifiers

    • SPIPERONE N-METHYL- HCL
    • 8-[4-(4-fluorophenyl)-4-oxobutyl]-3-methyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
    • N-METHYL-8-[4-(4-FLUOROPHENYL)-4-OXOBUTYL]-1-PHENYL-1,3,8-TRIAZASPIRO[4.5]DECAN-4-ONE
    • N-Methyl-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro-[4.5]decan-4-one hydrochloride
    • N-Methylspiperone hydrochloride solid
    • N-Methylspiperone
    • Inchi: 1S/C24H28FN3O2/c1-26-18-28(21-6-3-2-4-7-21)24(23(26)30)13-16-27(17-14-24)15-5-8-22(29)19-9-11-20(25)12-10-19/h2-4,6-7,9-12H,5,8,13-18H2,1H3
    • InChI Key: QHJLPOSPWKZACG-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C(CCCN1CCC2(C(N(C)CN2C2C=CC=CC=2)=O)CC1)=O

Experimental Properties

  • Solubility: 0.1 M HCl: soluble

N-Methylspiperone Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3

N-Methylspiperone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M332175-5mg
N-Methylspiperone
87539-19-3
5mg
$121.00 2023-05-17
TRC
M332175-10mg
N-Methylspiperone
87539-19-3
10mg
$190.00 2023-05-17
SHENG KE LU SI SHENG WU JI SHU
sc-253121-5mg
N-Methylspiperone hydrochloride,
87539-19-3
5mg
¥827.00 2023-09-05
TRC
M332175-100mg
N-Methylspiperone
87539-19-3
100mg
$ 1200.00 2023-09-07
SHENG KE LU SI SHENG WU JI SHU
sc-253121-5 mg
N-Methylspiperone hydrochloride,
87539-19-3
5mg
¥827.00 2023-07-10

Additional information on N-Methylspiperone

N-Methylspiperone: A Comprehensive Overview

N-Methylspiperone, also known by its CAS number 87539-19-3, is a compound of significant interest in the fields of pharmacology and organic chemistry. This compound has garnered attention due to its unique chemical structure and potential applications in drug development. In this article, we will delve into the properties, synthesis, and biological activities of N-Methylspiperone, while incorporating the latest research findings to provide a comprehensive understanding of this intriguing molecule.

The chemical structure of N-Methylspiperone is characterized by a spirocyclic framework, which consists of a piperidine ring fused with a benzene ring. This structural feature contributes to its distinctive pharmacological properties. Recent studies have highlighted the importance of such spirocyclic compounds in modulating receptor activity, particularly in the context of central nervous system (CNS) disorders. The N-methyl substituent further enhances the compound's lipophilicity, which is crucial for its ability to cross biological membranes and interact with target receptors.

One of the most notable aspects of N-Methylspiperone is its role as an antagonist at various serotonin receptor subtypes, including the 5-HT2A receptor. This activity has been extensively studied in preclinical models, where it has demonstrated potential as a therapeutic agent for conditions such as schizophrenia and anxiety disorders. Recent research has explored the compound's ability to modulate neuroplasticity and reduce inflammation in CNS-related pathologies, further underscoring its therapeutic potential.

In terms of synthesis, N-Methylspiperone can be prepared through a variety of routes, including Friedel-Crafts alkylation and nucleophilic substitution reactions. These methods have been optimized in recent years to improve yield and purity, making the compound more accessible for research purposes. The development of scalable synthetic protocols has also facilitated its use in preclinical studies, paving the way for potential clinical trials.

Beyond its pharmacological applications, N-Methylspiperone has also been investigated for its role in chemical biology and drug discovery. Its unique interaction profile with G-protein coupled receptors (GPCRs) has made it a valuable tool for studying receptor signaling pathways. Recent advancements in computational chemistry have enabled researchers to model the binding interactions of N-Methylspiperone with various receptor subtypes, providing insights into its mechanism of action.

From an industrial perspective, N-Methylspiperone is often used as an intermediate in the synthesis of more complex molecules with therapeutic potential. Its versatility as a building block in organic synthesis has led to its inclusion in numerous drug discovery pipelines. The compound's stability under various reaction conditions further enhances its utility in synthetic chemistry.

In conclusion, N-Methylspiperone (CAS No: 87539-19-3) is a multifaceted compound with significant implications for pharmacology and drug development. Its unique chemical structure, coupled with its receptor antagonist properties, positions it as a promising candidate for treating CNS disorders. As research continues to uncover new insights into its biological activities and synthetic capabilities, N-Methylspiperone remains at the forefront of scientific inquiry.

Recommended suppliers
Shanghai Bent Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd